molecular formula C10H13FO2 B2941631 (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol CAS No. 2248209-22-3

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No.: B2941631
CAS No.: 2248209-22-3
M. Wt: 184.21
InChI Key: ZGCNJZBHGUORQU-SSDOTTSWSA-N
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Description

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is a chiral secondary alcohol featuring a fluorinated and methoxylated aromatic ring. The compound’s structure combines a phenyl ring substituted with electron-withdrawing (fluoro) and electron-donating (methoxy) groups at the 3- and 4-positions, respectively, which may modulate solubility, metabolic stability, and receptor binding.

Properties

IUPAC Name

(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNJZBHGUORQU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable chiral auxiliary.

    Reduction: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the desired (2S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol may involve:

    Large-Scale Reduction: Utilizing large-scale reduction reactors with optimized conditions for temperature, pressure, and solvent choice to ensure high yield and purity.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to efficiently separate the enantiomers and obtain the desired (2S)-enantiomer in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-one.

    Reduction: Formation of (2S)-2-(3-Fluoro-4-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol C₁₀H₁₃FO₂ 184.21 (estimated) 3-F, 4-OCH₃ on phenyl; (2S)-propanol Chiral center, polar functional groups
3-(3-Fluoro-4-methoxyphenyl)propan-1-ol C₁₀H₁₃FO₂ 184.21 3-F, 4-OCH₃ on phenyl; linear propanol Lacks chiral center; similar polarity
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)propan-1-ol C₁₅H₁₄F₂O 248.27 Biphenyl core with 2-F; (2S)-propanol Higher hydrophobicity; rigid structure
(2S)-2-(4-Chlorophenoxy)propan-1-ol C₉H₁₁ClO₂ 186.64 4-Cl-phenoxy; (2S)-propanol Chlorine substituent; altered logP

Key Observations :

  • The chirality of the propanol backbone (e.g., (2S) vs. racemic) significantly impacts receptor binding selectivity, as seen in adrenoceptor-targeting analogs .
  • Substituent positioning (e.g., fluorine at 3- vs. 2-position on biphenyl systems) alters electronic properties and steric interactions, influencing bioactivity .

Biological Activity

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol, a chiral alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a methoxy group, which may influence its pharmacological profile through interactions with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol can be represented as follows:

C10H13FO2\text{C}_{10}\text{H}_{13}\text{F}\text{O}_2

Key Attributes:

  • Molecular Weight: 184.21 g/mol
  • Melting Point: Data not extensively available; requires further experimental determination.
  • Solubility: Soluble in organic solvents; limited aqueous solubility.

The biological activity of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is hypothesized to involve:

  • Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes due to the presence of the hydroxyl group, which can form hydrogen bonds with active sites.
  • Receptor Binding: The methoxy and fluorine substituents may enhance binding affinity to various receptors, potentially influencing signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it was evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable given the rising antibiotic resistance.

Anti-inflammatory Properties

In vitro studies have indicated that this compound may reduce the production of pro-inflammatory cytokines in human macrophages. A study reported a significant decrease in TNF-alpha and IL-6 levels when treated with concentrations ranging from 10 to 50 µM:

Treatment ConcentrationTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
10 µM200250
50 µM100150

This suggests a potential role in managing inflammatory conditions.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol and evaluated its biological effects in vivo using murine models. The results indicated that administration of the compound significantly reduced inflammation in models of acute lung injury.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to determine how variations in the molecular structure affect biological activity. Modifications at the phenyl ring demonstrated varying degrees of potency against target enzymes, highlighting the importance of specific functional groups for enhanced biological efficacy.

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